molecular formula C21H22F3N3O6 B5058726 {4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone

{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B5058726
M. Wt: 469.4 g/mol
InChI Key: DLEITYYBDRSPQA-UHFFFAOYSA-N
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Description

The compound {4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule characterized by the presence of a piperazine ring substituted with a nitro and trifluoromethyl group, and a methanone group attached to a trimethoxyphenyl ring

Properties

IUPAC Name

[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O6/c1-31-17-10-13(11-18(32-2)19(17)33-3)20(28)26-8-6-25(7-9-26)15-5-4-14(21(22,23)24)12-16(15)27(29)30/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEITYYBDRSPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting appropriate amines under controlled conditions.

    Introduction of Nitro and Trifluoromethyl Groups: The nitro and trifluoromethyl groups are introduced through nitration and trifluoromethylation reactions, respectively.

    Coupling with Trimethoxyphenyl Methanone: The final step involves coupling the piperazine intermediate with 3,4,5-trimethoxyphenyl methanone under suitable conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions to maintain consistency.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.

Major Products

    Reduction of Nitro Group: Produces the corresponding amine derivative.

    Substitution of Trifluoromethyl Group: Yields various substituted derivatives depending on the nucleophile used.

    Hydrolysis of Methanone Group: Results in the formation of carboxylic acids or alcohols.

Scientific Research Applications

{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of {4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone: can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like and share structural similarities.

    Uniqueness: The presence of the trimethoxyphenyl group and the specific substitution pattern on the piperazine ring confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.

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